1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O2 and its molecular weight is 419.432. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Functionalization
Experimental and theoretical studies have delved into the functionalization reactions of pyrazole derivatives, revealing methods for converting pyrazole-3-carboxylic acid into various amides and carboxylates through reactions with binucleophiles. These reactions have been explored for their efficiency and mechanisms, providing a foundational understanding of chemical synthesis involving pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005). Further studies have expanded on these reactions to include a broader range of aminophenols and hydroxylamines, leading to the synthesis of novel N-substituted pyrazole-3-carboxamides and carboxylates with varying yields and exploring their potential applications (Yıldırım & Kandemirli, 2006).
Herbicidal Activity
Pyrazole derivatives have been synthesized and evaluated for their herbicidal activity against various weeds, with the benzyloxy group and the meta-position substitution playing significant roles in enhancing activity. The research highlighted the effectiveness of these compounds in agricultural applications, particularly in the context of rice herbicides, demonstrating the impact of substituents on the pyrazole ring and the carbamoyl group for optimal herbicidal activity and crop safety (Ohno et al., 2004).
Antibacterial Agents
Novel pyrazole derivatives have been designed and synthesized, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies not only provide insights into the antimicrobial potential of pyrazole derivatives but also highlight their non-cytotoxic concentrations, suggesting potential for further exploration as antibacterial agents (Palkar et al., 2017).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been conducted to understand their molecular interactions, including hydrogen bonding and π-π stacking interactions. Such analyses contribute to the understanding of the molecular and supramolecular architecture of pyrazole derivatives, which is crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).
Properties
IUPAC Name |
1-benzyl-N-(3,4-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-21-12-11-19(13-22(21)26)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDKVUFNNGOBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.